molecular formula C12H10N4O2S B2439160 6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 1044140-07-9

6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B2439160
CAS No.: 1044140-07-9
M. Wt: 274.3
InChI Key: YCSMHHTTZAJIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a mercapto group at the 6th position and a methoxyphenyl group at the 1st position. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the condensation of a hydrazine derivative with a β-keto ester to form the pyrazole ring.

    Cyclization to form the pyrazolopyrimidine core: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as formamide or formic acid, to form the pyrazolopyrimidine core.

    Introduction of the mercapto group: The mercapto group is introduced at the 6th position through a nucleophilic substitution reaction using thiourea or a similar reagent.

    Attachment of the methoxyphenyl group:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as microwave irradiation can be employed to enhance reaction rates and reduce by-product formation .

Chemical Reactions Analysis

6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group yields sulfonic acid derivatives, while substitution of the methoxy group can yield a variety of alkyl or aryl derivatives.

Scientific Research Applications

6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol can be compared with other similar compounds, such as:

    Pyrazolopyrimidines: Compounds with similar pyrazolopyrimidine cores but different substituents at various positions. These compounds may exhibit different biological activities and chemical reactivities.

    Thioxopyrimidines: Compounds with a thioxo group at the 2nd position of the pyrimidine ring.

    Pyrido[2,3-d]pyrimidines: Compounds with a pyridine ring fused to the pyrimidine ring.

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets, making it a versatile compound for various scientific research applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c1-18-8-4-2-7(3-5-8)16-10-9(6-13-16)11(17)15-12(19)14-10/h2-6H,1H3,(H2,14,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSMHHTTZAJIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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